[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid
Description
[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring a decahydroacridine core fused with a phenoxyacetic acid moiety. The decahydroacridine system contains two ketone groups at positions 1 and 8, while the phenoxy ring is substituted with an ethoxy group at position 2 and the acetic acid chain at position 4.
Properties
Molecular Formula |
C27H33NO6 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C27H33NO6/c1-6-33-21-9-15(7-8-20(21)34-14-22(31)32)23-24-16(10-26(2,3)12-18(24)29)28-17-11-27(4,5)13-19(30)25(17)23/h7-9,23,28H,6,10-14H2,1-5H3,(H,31,32) |
InChI Key |
HCBBDUFGOBIUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves multiple steps, starting with the preparation of the acridine moiety. The acridine derivative is then reacted with phenoxyacetic acid under specific conditions to yield the final product. Common reagents used in these reactions include ethyl alcohol, acetic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between Compound X and related compounds:
Physicochemical Properties
- Solubility : Compound X’s carboxylic acid group enhances water solubility compared to amide derivatives like Compound B. However, the bulky decahydroacridine core may reduce solubility relative to smaller xanthene-based analogs (e.g., Compound A) .
- Melting Points : While data for Compound X is unavailable, related acridine derivatives (e.g., Compound D) exhibit high melting points (179–230°C), suggesting strong intermolecular forces .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [2-Ethoxy...]acetic acid, and how do substitution patterns influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, the decahydroacridine core can be constructed via cyclocondensation of diketones with amines under acidic conditions . Substitution patterns (e.g., ethoxy and tetramethyl groups) require careful optimization:
- Ethoxy Group : Introduced via nucleophilic aromatic substitution (e.g., using ethoxide in DMF at 80°C) .
- Tetramethyl Groups : Added through alkylation of intermediate enolates, where steric hindrance may reduce yields by ~15–20% compared to less substituted analogs .
- Yield Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediates, ensuring purity >95% before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for characterizing the decahydroacridine core and its substituents?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D conformation of the decahydroacridine ring, confirming boat/chair conformations and substituent orientations (e.g., tetramethyl groups at positions 3,3,6,6) .
- NMR Spectroscopy :
- ¹H NMR : Distinct methyl singlet at δ 1.2–1.4 ppm for tetramethyl groups; aromatic protons from the phenoxy moiety appear as doublets at δ 6.8–7.2 ppm .
- ¹³C NMR : Carbonyl signals (C=O) at ~200 ppm and quaternary carbons in the acridine core at 45–55 ppm .
- IR Spectroscopy : Confirms keto-enol tautomerism via C=O stretches at 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling enhance the design of synthetic routes for this compound?
- Methodological Answer :
- Reaction Path Prediction : Tools like ICReDD’s quantum chemical calculations identify low-energy pathways for cyclization and functionalization, reducing trial-and-error experimentation .
- Transition State Analysis : Density Functional Theory (DFT) predicts steric clashes during alkylation steps (e.g., tetramethyl group addition), guiding solvent selection (e.g., THF over DMSO for reduced steric hindrance) .
- Database Integration : Cross-referencing with REAXYS or Pistachio databases validates proposed intermediates against known analogs, improving route feasibility .
Q. What strategies resolve discrepancies in spectral data when confirming the compound’s structure?
- Methodological Answer :
- Contradiction Scenario : If NMR signals for ethoxy and acridine protons overlap, employ 2D techniques (e.g., COSY, HSQC) to assign peaks unambiguously .
- Case Study : In X-ray vs. NMR conflicts (e.g., unexpected diastereomers), use variable-temperature NMR to detect dynamic processes or recrystallize in alternative solvents (e.g., hexane/EtOAc) to isolate dominant conformers .
- Statistical Validation : Apply principal component analysis (PCA) to compare experimental spectra with simulated data from computational models .
Q. How do steric effects from tetramethyl groups influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Steric Hindrance Quantification : Molecular mechanics (MMFF94) simulations show a 30% reduction in reaction rates at the acridine C9 position due to methyl group bulk .
- Comparative Analysis :
| Reaction Site | Substituent | Rate Constant (k, s⁻¹) |
|---|---|---|
| C9 (unsubstituted) | –H | 2.5 × 10⁻³ |
| C9 (tetramethyl) | –CH₃ | 1.7 × 10⁻³ |
- Mitigation Strategy : Use bulky Lewis acids (e.g., Et₃Al) to shield reactive sites and direct nucleophiles to less hindered positions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in studies involving this compound?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary by 10-fold between HEK293 (24h exposure) and HeLa (48h exposure) due to metabolic differences .
- Statistical Reconciliation : Apply Bland-Altman plots to assess systematic biases or outlier removal via Grubbs’ test (α = 0.05) .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C at the ethoxy group) to track metabolite interference in conflicting assays .
Functional Group Stability
Q. What are the key degradation pathways for the ethoxy and keto groups under acidic conditions?
- Methodological Answer :
- Ethoxy Group : Prone to acid-catalyzed hydrolysis (t₁/₂ = 2h at pH 2), forming phenolic byproducts. Stabilize via buffering (pH 6–7) or micellar encapsulation .
- Keto Groups : Susceptible to enolization, leading to dimerization. Monitor via UV-Vis at 280 nm; add radical scavengers (e.g., BHT) to suppress oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
